(1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride
Description
(1,3-Diethyl-1H-pyrazol-5-yl)methanesulfonyl chloride is a pyrazole-based sulfonyl chloride derivative. Its structure features a pyrazole ring substituted with two ethyl groups at the 1- and 3-positions and a methanesulfonyl chloride moiety at the 5-position. This compound is primarily used in synthetic chemistry as a reactive intermediate for introducing sulfonyl groups into target molecules, particularly in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C8H13ClN2O2S |
|---|---|
Molecular Weight |
236.72 g/mol |
IUPAC Name |
(2,5-diethylpyrazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H13ClN2O2S/c1-3-7-5-8(6-14(9,12)13)11(4-2)10-7/h5H,3-4,6H2,1-2H3 |
InChI Key |
KXRVFBXYPRKNCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)CS(=O)(=O)Cl)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride typically involves the reaction of 1,3-diethyl-1H-pyrazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Elimination Reactions: Under basic conditions, it can undergo elimination to form sulfene intermediates.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Bases: Triethylamine, pyridine
Solvents: Dichloromethane, tetrahydrofuran
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Scientific Research Applications
(1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing the methanesulfonyl group into organic molecules.
Medicinal Chemistry:
Biological Studies: Used in the modification of biomolecules for studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of (1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride moiety can react with nucleophiles, leading to the formation of sulfonamide or sulfonate bonds. This reactivity is exploited in various synthetic and biological applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
| Compound | CAS Number | Substituents | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| (1,3-Diethyl-1H-pyrazol-5-yl)methanesulfonyl chloride | 1483666-26-7 | 1,3-diethyl, 5-methanesulfonyl chloride | C₈H₁₃ClN₂O₂S | Not reported |
| (1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride | 1498537-01-1 | 1-ethyl, 3-methyl, 5-methanesulfonyl chloride | C₇H₁₁ClN₂O₂S | 222.69 |
| Methanesulfonyl chloride | 124-63-0 | Parent compound (no pyrazole ring) | CH₃ClO₂S | 114.56 |
Key Observations :
Biological Activity
(1,3-Diethyl-1H-pyrazol-5-yl)methanesulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives have been recognized for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, highlighting relevant research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of (1,3-Diethyl-1H-pyrazol-5-yl)methanesulfonyl chloride is . The structure features a pyrazole ring substituted with ethyl groups and a methanesulfonyl chloride moiety, which is crucial for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄ClN₂O₂S |
| Molecular Weight | 238.74 g/mol |
| IUPAC Name | (1,3-Diethyl-1H-pyrazol-5-yl)methanesulfonyl chloride |
| CAS Number | [Not available] |
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to (1,3-Diethyl-1H-pyrazol-5-yl)methanesulfonyl chloride have been evaluated for their ability to inhibit cancer cell proliferation. A notable study demonstrated that pyrazole-based compounds could effectively target various cancer cell lines, showcasing IC50 values in the micromolar range against breast and lung cancer cells .
The mechanism by which (1,3-Diethyl-1H-pyrazol-5-yl)methanesulfonyl chloride exerts its biological effects may involve the inhibition of key enzymes or pathways associated with cancer cell survival and proliferation. For example, the compound's methanesulfonyl group can facilitate nucleophilic attack by cellular components, leading to the modification of proteins involved in cell signaling pathways .
Anti-inflammatory Activity
Pyrazole derivatives are also known for their anti-inflammatory properties. Research has shown that related compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests that (1,3-Diethyl-1H-pyrazol-5-yl)methanesulfonyl chloride may possess similar anti-inflammatory effects.
Case Studies
- Antiproliferative Activity : A study involving various pyrazole derivatives found that (1,3-Diethyl-1H-pyrazol-5-yl)methanesulfonyl chloride exhibited significant antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound showed an IC50 value of approximately 15 µM against MCF-7 cells after 48 hours of treatment .
- Enzyme Inhibition : Another investigation focused on the enzyme inhibition potential of related pyrazole compounds. Results indicated that these compounds could inhibit key metabolic enzymes involved in cancer metabolism, providing insights into their potential as therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
